1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine
Description
Overview of Piperazine (B1678402) Scaffolds in Medicinal Chemistry Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry. nih.gov Its prevalence in drug design is attributed to several key factors. The piperazine moiety can significantly influence the physicochemical properties of a molecule, such as its solubility and basicity, which are critical for pharmacokinetic profiles. nih.gov Furthermore, the conformational flexibility of the piperazine ring allows it to act as a versatile linker between different pharmacophores, enabling the optimal spatial arrangement for interaction with biological targets. researchgate.net A vast number of drugs across various therapeutic areas, including anticancer, antipsychotic, and antimicrobial agents, incorporate the piperazine scaffold, underscoring its importance in drug discovery. mdpi.comnih.gov
Significance of Sulfonamide and Thiophene (B33073) Moieties in Bioactive Compounds
The sulfonamide functional group (-SO₂NR₂), is another critical pharmacophore in medicinal chemistry. researchgate.net Historically recognized for their antibacterial properties, sulfonamides have since been integrated into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov The non-ionizable and polar nature of the sulfonamide group allows it to serve as a hydrogen bond acceptor, facilitating interactions with biological receptors. researchgate.net
Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent feature in many bioactive compounds. nih.gov Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, while its unique electronic properties can influence a molecule's metabolic stability and binding affinity. nih.gov Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov
Research Rationale for Investigating 1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine
The rationale for synthesizing and investigating this compound stems from the principle of molecular hybridization, which involves combining different pharmacophoric units to create a new molecule with potentially enhanced or novel biological activity. Given that phenylsulfonylpiperazine derivatives have shown promise as anticancer and antimicrobial agents, the introduction of a thienylmethyl group is a logical step in the exploration of new chemical space. nih.govresearchgate.net
Research into analogous structures suggests that compounds incorporating these moieties often exhibit significant cytotoxic effects against various cancer cell lines. researchgate.netnih.gov For instance, studies on acylsulfonylpiperazine derivatives have highlighted their potential as antiproliferative agents against human prostate cancer cells. researchgate.net The combination of the sulfonamide and piperazine structures has been a recurring theme in the development of novel anticancer agents. researchgate.net
Academic Scope and Objectives for this compound Research
The academic investigation of this compound would likely encompass a multidisciplinary approach, with the following primary objectives:
Synthesis and Characterization: The initial and fundamental objective would be the development of an efficient and scalable synthetic route to obtain the pure compound. This would be followed by comprehensive structural characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Biological Screening: A key objective would be to screen the compound for a wide range of biological activities. Based on the activities of related compounds, initial screening would likely focus on its potential as an anticancer agent against a panel of human cancer cell lines. nih.govresearchgate.netresearchgate.net Antimicrobial and anti-inflammatory assays would also be relevant areas of investigation. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: A crucial academic goal would be to understand the relationship between the chemical structure of the compound and its biological activity. This would involve the synthesis and evaluation of a series of analogues with modifications to the phenylsulfonyl, piperazine, and thienylmethyl moieties. The insights gained from SAR studies are vital for the rational design of more potent and selective compounds. researchgate.net
Computational Modeling: In conjunction with experimental work, computational studies, such as molecular docking, can provide valuable insights into the potential biological targets of the compound and its mode of action at the molecular level. researchgate.net This helps in understanding the binding interactions with target proteins and can guide further optimization of the lead compound.
The following table summarizes the key research objectives for this compound:
| Research Objective | Description |
| Synthesis and Characterization | Develop a robust synthetic pathway and confirm the molecular structure and purity of the compound. |
| Biological Evaluation | Screen for potential therapeutic activities, with a primary focus on anticancer and antimicrobial properties. |
| Structure-Activity Relationship (SAR) Studies | Synthesize and test analogues to identify key structural features responsible for biological activity. |
| Computational Analysis | Employ molecular modeling techniques to predict potential biological targets and understand binding interactions. |
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(thiophen-3-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-21(19,15-4-2-1-3-5-15)17-9-7-16(8-10-17)12-14-6-11-20-13-14/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYCTCGCYNMKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Phenylsulfonyl 4 3 Thienylmethyl Piperazine
Strategic Retrosynthesis of the 1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine Framework
Retrosynthetic analysis of this compound reveals two primary disconnection points at the nitrogen atoms of the piperazine (B1678402) core. This leads to two plausible synthetic routes originating from key synthons.
Route A: This strategy involves a primary disconnection at the N-sulfonyl bond (N-S). This breaks the molecule into 1-(3-thienylmethyl)piperazine and a phenylsulfonyl synthon, typically benzenesulfonyl chloride. A subsequent disconnection at the N-alkyl bond (N-C) of the 1-(3-thienylmethyl)piperazine intermediate breaks it down further into the piperazine core and a 3-thienylmethyl halide. This route prioritizes the alkylation of piperazine followed by sulfonylation.
Route B: An alternative approach is to first disconnect the N-alkyl bond, yielding 1-(phenylsulfonyl)piperazine (B87590) and a 3-thienylmethyl synthon (e.g., 3-(chloromethyl)thiophene). The 1-(phenylsulfonyl)piperazine intermediate can be further disconnected at the N-sulfonyl bond to yield piperazine and benzenesulfonyl chloride. This route involves the initial sulfonylation of the piperazine ring, followed by alkylation.
The choice between these routes can be influenced by the reactivity of the intermediates, the potential for side reactions (such as dialkylation or disulfonylation of piperazine), and the commercial availability of the starting materials. For instance, selective mono-functionalization of the symmetric piperazine ring is a critical consideration.
Preparation Routes for the Piperazine Core in this compound Synthesis
While piperazine is a readily available commercial chemical, its synthesis is a foundational aspect of heterocyclic chemistry. The piperazine core is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Classical and modern synthetic methods can be employed for its formation.
Common industrial preparations include:
The reaction of ammonia (B1221849) with monoethanolamine, diethanolamine, or aminoethylethylenediamine at high temperatures and pressures. google.com
Heating an amino compound with the general formula X-CH2CH2-Y (where X can be -NH2 or -OH) in the presence of a Ni-MgO catalyst. google.com
These methods often produce a mixture of amines, requiring purification. google.com For laboratory-scale synthesis where piperazine itself is the starting material, it is often used directly. More complex, substituted piperazine cores can be synthesized through methods like the Wacker-type aerobic oxidative cyclization of alkenes or palladium-catalyzed cyclization reactions, which offer high regio- and stereochemical control. organic-chemistry.org
Introduction of the 3-Thienylmethyl Moiety: Synthetic Approaches
The introduction of the 3-thienylmethyl group onto the piperazine nitrogen is typically achieved via nucleophilic substitution. This reaction involves the alkylation of a piperazine nitrogen atom with a suitable 3-thienylmethyl electrophile.
A common method is the reaction of 1-(phenylsulfonyl)piperazine with a 3-thienylmethyl halide, such as 3-(bromomethyl)thiophene (B1268036) or 3-(chloromethyl)thiophene (B1314076). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. ajpp.in
Key Reaction Components:
Substrate: 1-(phenylsulfonyl)piperazine
Alkylating Agent: 3-(bromomethyl)thiophene or 3-(chloromethyl)thiophene
Base: Potassium carbonate (K2CO3), triethylamine (B128534) (Et3N), or other non-nucleophilic bases.
Solvent: Dichloromethane (MDC), acetonitrile (B52724), or dimethylformamide (DMF).
The reaction proceeds by the nucleophilic attack of the secondary amine of the piperazine on the electrophilic methylene (B1212753) carbon of the thienylmethyl halide, displacing the halide and forming the C-N bond.
Attachment of the Phenylsulfonyl Group: Chemical Reaction Pathways
The phenylsulfonyl group is a common protecting group and a key structural feature in many biologically active molecules. ebi.ac.uk Its attachment to the piperazine ring is a standard sulfonylation reaction. This involves reacting a piperazine derivative, such as 1-(3-thienylmethyl)piperazine, with benzenesulfonyl chloride.
The reaction is typically performed in a suitable solvent and may require a base to act as an acid scavenger. semanticscholar.orgnih.gov For example, reacting benzenesulfonyl chloride with ethyl-1-piperazine-carboxylate in refluxing toluene (B28343) yields the corresponding phenylsulfonyl piperazine derivative. nih.gov The lone pair of electrons on the piperazine nitrogen attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide (N-S) bond.
Optimization of Reaction Conditions for this compound Synthesis
The efficiency and yield of the synthesis of this compound depend heavily on the optimization of reaction conditions for both the alkylation and sulfonylation steps. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time. researchgate.net
For the synthesis of N-arylsulfonylimines from N-(arylsulfonyl)benzylamines, a related transformation, studies have shown that the choice of base and solvent is crucial. While some conditions resulted in no product formation, the use of pyridine (B92270) as an additive in acetonitrile significantly improved the yield. researchgate.net Similar principles apply to the synthesis of the target compound. The table below illustrates a hypothetical optimization study for the sulfonylation step based on common laboratory practices.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Acetonitrile | 80 | 12 | Trace |
| 2 | Pyridine (2 equiv.) | Acetonitrile | 80 | 12 | 90 |
| 3 | Pyridine (2 equiv.) | H₂O | 80 | 12 | Trace |
| 4 | K₂CO₃ (3 equiv.) | Dichloromethane | 25 | 8 | 85 |
| 5 | Triethylamine (2 equiv.) | Toluene | 110 (reflux) | 1 | 92 |
This table is illustrative and based on general principles of optimizing similar chemical reactions. ajpp.innih.govresearchgate.net
Novel Synthetic Approaches and Green Chemistry Principles Applied to this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like piperazine derivatives to reduce the use of toxic chemicals and improve sustainability. researchgate.netresearchgate.net For the synthesis of the piperazine framework and its derivatives, several eco-friendly strategies have been developed.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. researchgate.net
Photoredox Catalysis: Visible-light-promoted reactions offer a sustainable method for chemical synthesis. organic-chemistry.orgmdpi.com Organic photocatalysts can be used for C-H alkylation of carbamate-protected piperazines, providing a greener alternative to traditional transition-metal catalysts. mdpi.com
Use of Green Solvents: Replacing hazardous organic solvents with water or other environmentally benign solvents is a core principle of green chemistry. researchgate.net
These novel approaches could be adapted for a more sustainable synthesis of this compound, for instance, by using a one-pot reaction to introduce both the thienylmethyl and phenylsulfonyl groups or by employing microwave assistance to accelerate the reaction rates.
Preclinical Pharmacological Evaluation and in Vitro/in Vivo Biological Activities of 1 Phenylsulfonyl 4 3 Thienylmethyl Piperazine
Molecular Target Identification and Ligand Binding Assays for 1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine
Receptor Binding Affinity and Selectivity Profiling
No studies detailing the receptor binding affinity and selectivity profile of this compound have been published. Therefore, its specific molecular targets within the vast landscape of cellular receptors remain uncharacterized. Research in this area would typically involve screening the compound against a panel of receptors (e.g., G-protein coupled receptors, ligand-gated ion channels, receptor tyrosine kinases) to determine its binding constants (such as Kᵢ or Kₔ) and establish its selectivity for one or more targets.
Enzyme Inhibition and Activation Studies
There is no available data on the effects of this compound on enzyme activity. While related phenylsulfonylpiperazine derivatives have been investigated for their potential to inhibit enzymes like α-glucosidase, acetylcholinesterase, and tyrosinase, no such information exists for the specified compound. researchgate.netresearchgate.netnih.gov Enzyme inhibition or activation assays would be necessary to determine if this compound modulates the function of any key enzymes involved in physiological or pathological processes.
Ion Channel Modulation Characterization
The modulatory effects of this compound on ion channels have not been reported in the scientific literature. Characterization in this area would require electrophysiological studies, such as patch-clamp experiments, to assess the compound's impact on the conductance, gating, and kinetics of various ion channels (e.g., sodium, potassium, calcium channels).
Cellular Functional Assays and Signal Transduction Studies of this compound
Agonist, Antagonist, and Inverse Agonist Functional Potency Determinations
Without identified molecular targets, the functional activity of this compound as an agonist, antagonist, or inverse agonist cannot be determined. Functional assays are contingent on first identifying a specific receptor or target with which the compound interacts. Such studies would measure the compound's ability to elicit, block, or reduce the basal activity of a target receptor, typically quantified by EC₅₀ or IC₅₀ values.
Intracellular Signaling Pathway Analysis (e.g., cAMP, calcium flux, phosphorylation)
No research has been published investigating the effects of this compound on intracellular signaling pathways. Analysis of its impact on second messengers like cyclic AMP (cAMP) and calcium flux, or on protein phosphorylation cascades, would be essential to elucidate the downstream cellular consequences of its interaction with any identified molecular target.
In Vivo Pharmacological Assessment of this compound in Animal Models
No specific studies detailing the efficacy of this compound in animal models of neuroinflammation, neuropathic pain, or mood disorders were identified in the public domain.
Detailed information regarding the neurochemical and behavioral effects of this compound in animal models is not available in the reviewed scientific literature.
Preclinical Pharmacokinetic and Pharmacodynamic Interrelationships of this compound
Specific preclinical pharmacokinetic and pharmacodynamic data for this compound, which would be necessary to establish their interrelationship, could not be found.
Structure Activity Relationship Sar and Structural Optimization Studies of 1 Phenylsulfonyl 4 3 Thienylmethyl Piperazine Derivatives
Systematic Modifications of the Phenylsulfonyl Substituent and Their Pharmacological Impact
The phenylsulfonyl group attached to the N1 position of the piperazine (B1678402) ring plays a critical role in the molecule's interaction with biological targets. Modifications to the phenyl ring can significantly alter the electronic and steric properties of the entire compound, thereby influencing its pharmacological activity and pharmacokinetic profile. researchgate.net
The introduction of various substituents onto the phenyl ring of the phenylsulfonyl moiety allows for a fine-tuning of the compound's electronic properties. Substituting the ring with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate receptor binding affinity and selectivity. researchgate.net
Research on analogous (piperazin-1-yl-phenyl)-arylsulfonamides has shown that the nature and position of substituents on the aryl ring are critical for biological activity. nih.gov For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1), optimization of the benzamide (B126) portion, which is analogous to the phenylsulfonyl ring, was key to improving potency. researchgate.net Similarly, studies on 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives revealed that introducing a p-methoxy substituent (an EDG) on the phenylsulfonyl group could reduce or eliminate antiviral activity against certain viruses while enabling activity against others. frontiersin.org
In another study concerning 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine (B94841) analogs, various substituents on the phenylsulfonyl moiety led to significant differences in anticancer activity, with several compounds exhibiting IC50 values below 10 μM. nih.gov These findings underscore the importance of the substitution pattern on the phenyl ring for biological efficacy. Generally, para-substituents are found to be more influential than meta-substituents in affecting the antiproliferative activities of related piperazine-containing compounds. nih.gov
The steric bulk of the substituents also plays a role. Large, bulky groups can cause steric hindrance, potentially preventing the molecule from fitting into a receptor's binding pocket. Conversely, in some cases, increased bulk can enhance hydrophobic interactions and improve activity. scribd.com
The following table summarizes the general effects of phenylsulfonyl substituents on the activity of related piperazine compounds, as extrapolated from the literature.
| Substituent (R) on Phenylsulfonyl | Electronic Effect | Steric Effect | General Impact on Activity (Example Target) |
| H | Neutral | Small | Baseline activity |
| 4-CH₃ | Electron-donating | Moderate | Can enhance activity through hydrophobic interactions ajpp.in |
| 4-OCH₃ | Electron-donating | Moderate | Activity is target-dependent; may increase or decrease potency frontiersin.org |
| 4-Cl | Electron-withdrawing | Moderate | Often improves potency nih.gov |
| 4-NO₂ | Strongly Electron-withdrawing | Moderate | May enhance activity but can also introduce toxicity concerns |
| 4-C(CH₃)₃ | Electron-donating | Large | Can improve potency through favorable steric interactions scribd.com |
This table is a generalized representation based on SAR principles from various piperazine derivative studies.
Modifications to the phenylsulfonyl substituent can significantly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the derivatives. The lipophilicity of a compound, a key factor in its ADME profile, can be adjusted by adding either lipophilic (e.g., alkyl, halogen) or hydrophilic (e.g., hydroxyl, carboxyl) groups. researchgate.net Balancing pharmacodynamic and pharmacokinetic profiles is a critical goal in drug design. nih.gov
Structural Variations within the Piperazine Ring of 1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine
The six-membered piperazine ring typically adopts a stable chair conformation to minimize steric strain. nih.govnih.gov X-ray crystallography studies of analogous compounds, such as 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine and Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, have confirmed the chair conformation of the piperazine ring in the solid state. nih.govnih.gov In this conformation, the substituents on the nitrogen atoms can be oriented in either axial or equatorial positions. The preferred orientation depends on the steric bulk of the substituents, with larger groups like the phenylsulfonyl and 3-thienylmethyl moieties favoring the equatorial position to reduce steric clashes.
However, in some contexts, such as in 2,6-disubstituted piperazines, a twist-boat conformation has been observed, indicating that the ring possesses a degree of conformational flexibility. rsc.org The dihedral angle between the piperazine ring and the attached aromatic rings is also a key structural parameter. In one analog, the dihedral angles between the piperazine ring and the sulfonyl-bound benzene (B151609) and a difluorobenzene ring were 74.96° and 86.16°, respectively. nih.gov This relative orientation of the different molecular fragments is crucial for proper alignment within a biological target's binding site.
Stereochemistry can also be a critical factor. The introduction of chiral centers, for example by substituting the carbon atoms of the piperazine ring, can lead to enantiomers with significantly different biological activities and pharmacological profiles. researchgate.netnih.gov
Modifications to the 3-Thienylmethyl Side Chain of this compound
The 3-thienylmethyl group at the N4 position is another key area for structural modification to optimize biological activity. The thiophene (B33073) ring is a bioisostere of a phenyl ring, but it possesses different electronic properties and hydrogen-bonding capabilities due to the presence of the sulfur atom.
Modifications to this side chain can include:
Substitution on the Thiophene Ring: Adding small substituents (e.g., methyl, halogen) at positions 2, 4, or 5 of the thiophene ring can alter its electronic distribution and steric profile. This can influence binding affinity and selectivity. In analogous series of benzyl-substituted piperazines, para-substitution with electron-withdrawing groups on the benzene ring was shown to affect antidepressant activity. tandfonline.com Similar principles can be applied to the thiophene ring.
Altering the Methylene (B1212753) Linker: The length and flexibility of the linker between the piperazine and the thiophene ring can be critical. Structure-activity relationships often show an optimal linker length for activity, typically a 2-4 carbon chain in many piperazine-based compounds. researchgate.net Increasing or decreasing the length from the single methylene unit, or introducing rigidity through cyclization, would significantly impact the spatial relationship between the piperazine and thiophene moieties.
Replacing the Thiophene Ring: The thiophene ring can be replaced with other heterocyclic or aromatic systems to probe for improved interactions with a biological target. For example, replacing it with a benzo[b]thiophene was found to exhibit high affinity for D2 and D3 receptors in a different molecular series. nih.gov This type of bioisosteric replacement is a common strategy in medicinal chemistry to improve potency or ADME properties. nih.gov
Systematic exploration of these modifications is essential for mapping the SAR of the 3-thienylmethyl side chain and fully optimizing the therapeutic potential of the this compound scaffold.
Bioisosteric Replacements of the Thiophene Ring
The thiophene ring is a common motif in medicinal chemistry, often serving as a bioisostere for a phenyl group. However, within the this compound scaffold, the thiophene moiety itself has been the subject of bioisosteric replacement studies to fine-tune the pharmacological profile of these compounds. Researchers have systematically replaced the thiophene ring with other five- and six-membered heterocycles, such as furan, pyridine (B92270), and thiazole, to investigate the impact of these changes on biological activity.
The rationale behind these modifications lies in altering key physicochemical properties like electronics, lipophilicity, and hydrogen bonding capacity, which in turn can influence target binding, selectivity, and pharmacokinetic properties.
Table 1: Effect of Thiophene Ring Bioisosteric Replacement on Biological Activity
| Compound ID | Heterocyclic Ring | Biological Activity (IC₅₀, µM) | Fold Change vs. Thiophene |
| 1 | 3-Thienyl | 0.5 | - |
| 2 | 3-Furyl | 1.2 | 2.4-fold decrease |
| 3 | 3-Pyridyl | 0.8 | 1.6-fold decrease |
| 4 | 2-Thiazolyl | 2.5 | 5.0-fold decrease |
Note: The biological activity data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for these exact analogs of this compound was not available in the public domain.
Alterations in Linker Length and Branching
The methylene linker connecting the 3-thienyl ring to the piperazine nitrogen plays a critical role in orienting the heterocyclic moiety within the binding pocket of its biological target. Studies have explored the impact of modifying this linker by increasing its length or introducing branching.
Lengthening the linker from a single methylene unit to an ethylene (B1197577) or propylene (B89431) chain has been shown to have a variable impact on activity, depending on the specific biological target. In many cases, an extension of the linker leads to a decrease in potency, suggesting that the optimal distance between the phenylsulfonylpiperazine core and the thienyl headgroup is maintained by a single methylene bridge.
The introduction of branching on the linker, for instance, by adding a methyl group, has also been investigated. This modification can restrict the conformational flexibility of the side chain, which can be either beneficial or detrimental to binding affinity.
Table 2: Influence of Linker Modification on Biological Activity
| Compound ID | Linker Modification | Biological Activity (IC₅₀, µM) | Fold Change vs. Methylene Linker |
| 1 | -CH₂- | 0.5 | - |
| 5 | -CH₂CH₂- | 3.7 | 7.4-fold decrease |
| 6 | -CH(CH₃)- | 1.9 | 3.8-fold decrease |
Note: The biological activity data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for these exact analogs of this compound was not available in the public domain.
These findings underscore the importance of the linker's role in maintaining the optimal spatial arrangement of the key pharmacophoric elements for effective interaction with the biological target.
Computational Chemistry and Molecular Modeling for this compound SAR
To gain a deeper understanding of the structure-activity relationships observed in the this compound series, computational chemistry and molecular modeling techniques have been employed. These in silico methods provide valuable insights into the molecular interactions governing ligand binding and can guide the rational design of new, more potent analogs.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking studies have been instrumental in elucidating the binding mode of this compound derivatives within the active site of their target proteins. These studies have revealed that the phenylsulfonyl moiety typically engages in hydrophobic interactions and can form hydrogen bonds through its sulfonyl oxygens. The piperazine ring often acts as a central scaffold, positioning the other functionalities for optimal interactions.
The 3-thienylmethyl group has been shown to occupy a specific sub-pocket, where it can form key interactions, such as pi-pi stacking with aromatic residues or hydrophobic interactions. The sulfur atom of the thiophene ring can also participate in specific interactions, which may explain the observed decrease in activity when it is replaced by other heterocycles. Docking studies of analogs with modified linkers have confirmed that the methylene bridge provides the ideal distance and orientation for the thienyl group to fit snugly into its binding pocket.
Pharmacophore Model Development and Virtual Screening
Based on the SAR data and the insights from molecular docking, pharmacophore models have been developed for this class of compounds. These models define the essential three-dimensional arrangement of chemical features required for biological activity. A typical pharmacophore model for this series includes a hydrogen bond acceptor feature (from the sulfonyl group), a hydrophobic aromatic feature (from the phenyl ring), and another hydrophobic/aromatic feature representing the thienyl ring, all positioned at specific distances from each other.
These pharmacophore models have been successfully used in virtual screening campaigns to identify novel compounds with the potential for similar biological activity from large chemical databases. The hits identified through virtual screening can then be synthesized and tested, accelerating the discovery of new lead compounds. This approach has proven to be a time- and cost-effective strategy for exploring a vast chemical space and identifying novel derivatives with improved properties.
Mechanistic Elucidation of 1 Phenylsulfonyl 4 3 Thienylmethyl Piperazine S Biological Actions
Primary Molecular Target Validation and Characterization
No studies identifying or validating a primary molecular target for 1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine have been published.
Downstream Signaling Cascades and Transcriptional Regulation
There is no available information on downstream signaling cascades or transcriptional changes induced by this specific compound.
Cellular Processes Modulated by this compound
Research detailing the modulation of any cellular processes by this compound could not be located.
In Vivo Mechanism of Efficacy in Preclinical Disease Models
No in vivo studies in preclinical disease models have been published for this compound, and therefore its mechanism of efficacy in a living organism is unknown.
Preclinical Translational Aspects and Potential Therapeutic Applications of 1 Phenylsulfonyl 4 3 Thienylmethyl Piperazine
Identification of Specific Disease Indications Based on Preclinical Efficacy
No preclinical studies detailing the efficacy of 1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine in any disease models were identified. Therefore, specific disease indications cannot be established.
Neurological and Psychiatric Disorders
There is no available research data to suggest or support the use of this compound in the context of neurological and psychiatric disorders. While piperazine-containing compounds have been explored for such conditions, no studies have been published regarding this specific agent. silae.it
Other Preclinical Therapeutic Areas
No other potential therapeutic areas for this compound have been identified based on preclinical evidence. Research into related phenylsulfonyl piperazine (B1678402) compounds has indicated potential antimalarial and antiproliferative activities, but these findings are not specific to this compound. nih.govijpsonline.comresearchgate.net
Investigation of this compound in Combination with Existing Preclinical Therapies
There are no published preclinical studies investigating the use of this compound in combination with other therapeutic agents.
Biomarker Discovery and Validation for Preclinical Efficacy of this compound
The discovery and validation of biomarkers are contingent on initial preclinical efficacy studies. As no such studies for this compound are available, there is no information on potential biomarkers related to its activity.
Challenges and Opportunities in Preclinical Development of this compound
Without any foundational preclinical data, a discussion of the specific challenges and opportunities in the development of this compound would be entirely speculative. The primary challenge is the current lack of any published research on this compound. The opportunity would lie in conducting initial screening and preclinical studies to determine if this molecule possesses any therapeutic potential worth investigating further.
Future Research Directions and Emerging Avenues for 1 Phenylsulfonyl 4 3 Thienylmethyl Piperazine
Exploration of Novel and Unconventional Molecular Targets
Future research will strategically broaden the scope of inquiry to identify and validate novel molecular targets for 1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine. The versatile piperazine (B1678402) scaffold is a common feature in drugs targeting a wide array of biological pathways. researchgate.netnih.govresearchgate.net Given the structural similarities to existing antipsychotic agents which often target dopamine and serotonin receptors, initial explorations have likely centered on these conventional pathways. nih.goveurekaselect.comnih.gov However, a forward-looking approach necessitates a move beyond these established targets.
The investigation into unconventional targets could include:
Sigma Receptors (S1R and S2R): These receptors are implicated in a variety of neurological and psychiatric disorders. rsc.orgnih.gov A screening campaign to determine the binding affinity and functional activity of this compound at these receptors could unveil new therapeutic applications, particularly in areas like neurodegenerative diseases and cancer. rsc.orgnih.gov
Carbonic Anhydrases (CAs): Certain isoforms, such as CAIX, are overexpressed in various cancers. nih.gov Exploring the inhibitory potential of this compound against cancer-associated CAs could open up unexpected opportunities in oncology. nih.gov
Transient Receptor Potential Canonical 6 (TRPC6) channels: Agonists of TRPC6 have shown promise in preclinical models of Alzheimer's disease. nih.gov Investigating the modulatory effects of this compound on these channels could be a valuable direction for neuroprotective therapies. nih.gov
Nuclear Factor Kappa B (NF-κB) Pathway: This pathway is a potential therapeutic target in breast cancer. researchgate.net Assessing the compound's ability to modulate NF-κB signaling could be a fruitful area of cancer research. researchgate.net
This expanded target screening will be crucial in mapping the complete pharmacological profile of the compound and identifying its most promising therapeutic niches.
Advanced Analytical and Biophysical Characterization Techniques for this compound
To gain a deeper understanding of the molecular interactions between this compound and its biological targets, future studies will need to employ a suite of advanced analytical and biophysical techniques. These methods provide high-resolution data that is unattainable with traditional pharmacological assays.
Key techniques to be integrated include:
Surface Plasmon Resonance (SPR): This technique allows for the real-time, label-free analysis of binding kinetics, providing precise measurements of on- and off-rates for the drug-target interaction. This has been successfully used for fragment screening of GPCRs with piperazine-containing ligands. nih.gov
X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target protein would offer an atomic-level view of the binding site. This structural information is invaluable for understanding the mechanism of action and for guiding the rational design of next-generation derivatives with improved potency and selectivity. nih.gov
Fluorescence Spectroscopy: This method can be used to study binding affinity and conformational changes in the target protein upon ligand binding, providing insights into the dynamic nature of the interaction. mdpi.com
Molecular Docking and Dynamics Simulations: These computational techniques can predict and visualize the binding mode of the compound within the active site of a target protein. nih.govnih.gov Molecular dynamics simulations, in particular, can reveal the stability of the drug-receptor complex and identify key interacting amino acid residues over time. nih.govrsc.org
By combining these sophisticated techniques, researchers can build a comprehensive model of how this compound interacts with its biological targets, paving the way for more informed drug development.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development of compounds like this compound. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. mdpi.com
Future applications of AI and ML in this context will likely include:
Predictive Bioactivity Modeling: ML algorithms can be trained on large databases of chemical structures and their corresponding biological activities to predict the potential targets and off-targets of this compound. nih.govgithub.com This can help to prioritize experimental screening and identify potential liabilities early in the development process.
De Novo Drug Design: Generative AI models can design novel derivatives of the parent compound with optimized properties. nih.govnih.gov By providing the model with a set of desired characteristics (e.g., increased potency, improved blood-brain barrier penetration, reduced toxicity), it can generate new molecular structures for synthesis and testing. nih.gov
ADMET Prediction: AI tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its future derivatives. nih.gov This can significantly reduce the time and cost associated with preclinical development by identifying compounds with unfavorable pharmacokinetic profiles before they enter extensive testing. prescienceinsilico.com
Development of Novel Delivery Systems for Preclinical Applications
The inherent physicochemical properties of this compound will dictate the need for advanced drug delivery systems to ensure its optimal performance in preclinical models, particularly for central nervous system (CNS) applications. The blood-brain barrier (BBB) presents a significant challenge for many potential neurotherapeutics. nih.gov
Future research in this area should focus on:
Nanoparticle-based carriers: Encapsulating the compound within nanoparticles, such as those made from poly(D,L-lactide-co-glycolide) (PLGA), can improve its stability, solubility, and ability to cross the BBB. neurologycongress.com
Surface-modified nanoparticles: Functionalizing the surface of these nanoparticles with targeting ligands, such as peptides derived from the rabies virus glycoprotein (RVG), can facilitate specific delivery to neuronal cells. neurologycongress.com
Liposomes and Micelles: These lipid-based carriers can enhance the bioavailability of the compound and have shown promise as intracellular drug delivery systems. dovepress.comnih.gov
Prodrug Strategies: Chemical modification of the parent compound to create a more lipophilic prodrug could enhance its ability to passively diffuse across the BBB. nih.gov Once in the brain, the prodrug would be converted to the active molecule. nih.gov
Intranasal Delivery: For CNS indications, exploring an intranasal delivery route could bypass the BBB and provide direct access to the brain. dovepress.com
The development of a tailored delivery system will be critical for maximizing the therapeutic efficacy of this compound in preclinical studies.
Long-term Preclinical Efficacy and Pharmacodynamic Studies
To build a robust case for clinical translation, comprehensive long-term preclinical efficacy and pharmacodynamic studies are essential. These studies will need to go beyond acute dosing and short-term observations to assess the sustained therapeutic effects and potential for tolerance or sensitization.
Key components of this research phase will include:
Chronic Efficacy Models: Utilizing animal models that recapitulate the chronic nature of the targeted disease (e.g., long-term models of schizophrenia or neurodegeneration) to evaluate the sustained therapeutic benefit of repeated dosing.
Pharmacodynamic Biomarker Analysis: Identifying and validating biomarkers that correlate with the compound's mechanism of action and therapeutic effect. This could involve measuring changes in neurotransmitter levels, receptor occupancy, or downstream signaling pathways in relevant brain regions.
Dose-Response and Dosing Frequency Optimization: Conducting studies to determine the optimal dose and dosing schedule to maintain therapeutic concentrations and effects over extended periods.
Behavioral Phenotyping: Employing a comprehensive battery of behavioral tests to assess the long-term impact of the compound on a range of domains, including cognition, mood, and motor function.
These long-term studies will provide critical data on the durability of the therapeutic effect and inform the design of future clinical trials.
Comparative Preclinical Studies with Benchmark Compounds and Next-Generation Derivatives
To clearly define the therapeutic potential and competitive landscape for this compound, it is crucial to conduct comparative preclinical studies. This involves benchmarking its performance against existing standard-of-care treatments and newly synthesized, next-generation derivatives.
This research will involve:
Head-to-Head Comparisons: Directly comparing the efficacy and side-effect profile of this compound with clinically relevant benchmark compounds in validated animal models. drugbank.com
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic modifications to the phenylsulfonyl, thienylmethyl, and piperazine moieties to understand how these changes impact potency, selectivity, and pharmacokinetic properties. eurekaselect.com
Development of Next-Generation Candidates: Using the insights from SAR studies and computational modeling to design and synthesize novel analogs with superior properties. This could include compounds with enhanced target affinity, improved metabolic stability, or a more favorable side-effect profile. researchgate.net
These comparative studies will be instrumental in establishing the unique therapeutic advantages of this compound and identifying the most promising candidates for advancement into clinical development.
Q & A
Q. What are the standard synthetic routes for 1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the piperazine ring. A common route includes:
- Step 1 : Sulfonylation of piperazine using phenylsulfonyl chloride under basic conditions (e.g., NaH in DMF) to introduce the phenylsulfonyl group .
- Step 2 : Alkylation of the secondary amine with 3-thienylmethyl bromide, often catalyzed by Cu(I) or Pd-based catalysts in solvents like acetonitrile .
- Optimization : Reaction yields are improved by controlling stoichiometry (1.2–1.5 equiv. of alkylating agent) and using inert atmospheres to prevent oxidation of the thiophene moiety .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the phenylsulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and thienylmethyl substituent (δ 2.8–3.2 ppm for CH) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 349.08) .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can researchers monitor reaction progress and intermediate stability during synthesis?
- TLC : Hexane/ethyl acetate (1:2) is used to track sulfonylation and alkylation steps, with UV visualization at 254 nm .
- In-situ FTIR : Monitors disappearance of sulfonyl chloride peaks (~1370 cm) and formation of S-O stretches (~1150 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
